molecular formula C5H9NO4 B13821269 Glutamic acid,l-,[3h(g)]

Glutamic acid,l-,[3h(g)]

Cat. No.: B13821269
M. Wt: 149.14 g/mol
InChI Key: WHUUTDBJXJRKMK-BMCPPWMHSA-N
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Description

Glutamic acid, l-, [3h(g)] is a radiolabeled form of the amino acid glutamic acid. It is commonly used in scientific research to study various biochemical processes, including neurotransmission and metabolism. The radiolabeling with tritium ([3h]) allows researchers to track the compound within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glutamic acid, l-, [3h(g)] typically involves the incorporation of tritium into the glutamic acid molecule. One common method is the regioselective tritiation of monomethyl succinate, followed by a two-step selective conversion of its free acid function into an aldehyde, and its subsequent conversion by the Strecker reaction into the corresponding α-aminonitrile and hence to the target tritiated glutamate .

Industrial Production Methods

Industrial production of glutamic acid, l-, [3h(g)] is often achieved through microbial fermentation. Corynebacterium glutamicum is a commonly used microorganism for this purpose. The fermentation process involves the optimization of various conditions, such as the concentration of sugar and malonic acid, to enhance the production yield .

Chemical Reactions Analysis

Types of Reactions

Glutamic acid, l-, [3h(g)] undergoes various chemical reactions, including:

    Oxidation: Glutamic acid can be oxidized to form α-ketoglutarate.

    Reduction: It can be reduced to form glutamate.

    Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.

Major Products Formed

    Oxidation: α-Ketoglutarate

    Reduction: Glutamate

    Substitution: Various substituted glutamate derivatives

Scientific Research Applications

Glutamic acid, l-, [3h(g)] has a wide range of applications in scientific research:

Mechanism of Action

Glutamic acid, l-, [3h(g)] exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into l-glutamine, which the brain uses for fuel and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glutamic acid, l-, [3h(g)] is unique due to its radiolabeling with tritium, which allows for precise tracking and study of its metabolic pathways and interactions within biological systems. This makes it an invaluable tool in biochemical and medical research.

Properties

Molecular Formula

C5H9NO4

Molecular Weight

149.14 g/mol

IUPAC Name

(2S)-2-amino-2-tritiopentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3T

InChI Key

WHUUTDBJXJRKMK-BMCPPWMHSA-N

Isomeric SMILES

[3H][C@](CCC(=O)O)(C(=O)O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

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